Validamycin B

Vue d'ensemble

Description

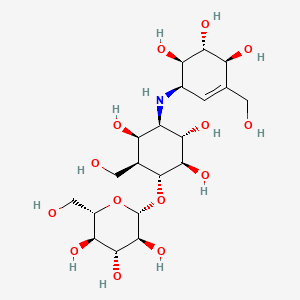

The compound “Validamycin B” is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclohexyl structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions. The starting materials are often simple sugars or cyclohexane derivatives, which undergo a series of transformations to yield the final product.

Industrial Production Methods

Industrial production of such complex molecules often relies on advanced techniques such as enzymatic synthesis, chemoenzymatic methods, or total synthesis using organic chemistry principles. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Acetylation Reaction

Validamycin B undergoes acetylation when treated with acetic anhydride in pyridine, forming This compound acetate as colorless needles . This reaction modifies hydroxyl groups on the molecule, yielding a fully acetylated derivative. Analytical data for the acetate include a molecular formula of and distinct NMR spectral features compared to validamycin A .

Key Reaction:

Hydrolysis

Hydrolysis studies of this compound in aqueous conditions reveal its breakdown into simpler components. While specific hydrolysis products are not fully detailed in available literature, structural similarities to validamycin A suggest cleavage of glycosidic bonds or sugar moieties .

Key Steps:

-

Epoxide Coupling : A stereoselective coupling reaction between epoxide (6) and a partially protected valienamine derivative (14) .

-

Deprotection : Sequential removal of protecting groups to yield the final product.

Data Table: Synthesis Overview

| Step | Reactants/Conditions | Intermediate/Product |

|---|---|---|

| 1 | Epoxide (6), valienamine (14) | Coupled intermediate |

| 2 | Deprotection reagents | This compound dodeca-O-acetate |

The synthetic product was confirmed via -NMR spectroscopy, matching natural this compound .

Enzymatic Interaction and Inhibition

This compound acts as a competitive inhibitor of trehalase, an enzyme critical for trehalose hydrolysis. In Bactrocera dorsalis, this compound injection reduced trehalase activity by 30–50% at 5–15 mM concentrations, leading to trehalose accumulation and disrupted chitin biosynthesis .

Mechanistic Insight :

-

Docking simulations show this compound binds to the catalytic pocket of trehalase (BdTPPC1) with a binding free energy of .

-

Inhibitory effects are dose-dependent, with higher concentrations (15 mM) causing significant enzyme suppression .

Structural and Analytical Characterization

This compound’s molecular formula () and spectroscopic data (IR, UV, NMR) differentiate it from validamycin A . Its monohydrochloride salt form has also been documented, indicating reactivity with hydrochloric acid .

Applications De Recherche Scientifique

Antifungal Properties

Validamycin B has been extensively studied for its antifungal properties, particularly against phytopathogenic fungi. It has been shown to inhibit the growth of fungi responsible for diseases such as rice sheath blight. The compound operates by disrupting the synthesis of trehalose, a crucial sugar that many fungi utilize for energy and structural integrity.

Insecticidal Applications

Recent studies have highlighted the potential of this compound as an insecticide, particularly against pests like Bactrocera dorsalis (the oriental fruit fly). Research indicates that this compound can significantly impact insect physiology by inhibiting trehalose metabolism and chitin synthesis.

Case Study: Bactrocera dorsalis

- Experimental Design : Larvae were injected with varying concentrations of this compound (5 μg/μL and 10 μg/μL) to assess mortality rates and developmental deformities .

- Findings : The results demonstrated a significant increase in larval mortality and pupal deformities at higher concentrations. This compound effectively inhibited trehalase activity, leading to increased trehalose levels while decreasing glucose production. Additionally, the expression of genes involved in chitin synthesis was downregulated, indicating that this compound disrupts multiple metabolic pathways in these insects .

Potential in Integrated Pest Management

The dual action of this compound as both an antifungal and an insecticidal agent positions it as a valuable component in integrated pest management strategies. Its low toxicity to non-target organisms makes it an environmentally friendly alternative to conventional pesticides.

Advantages

- Environmental Safety : this compound is considered less harmful to beneficial insects and the environment compared to synthetic pesticides.

- Resistance Management : The unique mechanism of action may help manage resistance development in target pest populations.

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other common antifungal agents:

| Compound | Target Organism | Mechanism of Action | Efficacy Level |

|---|---|---|---|

| This compound | Phytopathogenic fungi | Inhibition of trehalase and chitin | High |

| Acarbose | Intestinal α-glucosidase | Inhibition of carbohydrate absorption | Moderate |

| Azole fungicides | Various fungi | Disruption of ergosterol synthesis | High |

Future Research Directions

Despite promising results, further research is needed to fully understand the breadth of applications for this compound:

- Field Trials : Conducting extensive field trials to evaluate efficacy against various pests under different environmental conditions.

- Molecular Studies : Investigating the molecular interactions between this compound and target enzymes at a deeper level could reveal additional applications or enhance its efficacy.

- Combination Treatments : Exploring synergistic effects when combined with other biopesticides or fungicides may improve pest control strategies.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-(hydroxymethyl)oxane-3,4,5-triol: A simpler analog with fewer hydroxyl groups.

(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)cyclohexane: Another cyclohexane derivative with similar functional groups.

Uniqueness

The uniqueness of the compound lies in its complex structure, which combines multiple hydroxyl groups with a cyclohexyl backbone

Activité Biologique

Validamycin B is a naturally occurring compound produced by the actinomycete Streptomyces hygroscopicus. It is primarily recognized for its antifungal properties, particularly in agricultural applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound primarily functions as a competitive inhibitor of trehalase , an enzyme responsible for the hydrolysis of trehalose into glucose. By inhibiting trehalase, this compound disrupts the metabolism of trehalose, leading to an accumulation of this sugar and a decrease in glucose levels within organisms. This mechanism is particularly significant in various pests and pathogens.

Key Findings:

- Trehalase Inhibition : Studies have shown that this compound effectively inhibits trehalase activity in Bactrocera dorsalis, resulting in reduced glucose levels and increased trehalose accumulation .

- Chitin Biosynthesis : The compound also affects chitin biosynthesis pathways, which are crucial for the structural integrity of fungal cell walls and insect exoskeletons. This compound has been shown to down-regulate genes involved in chitin synthesis, thereby impairing growth and development .

Biological Effects

The biological activity of this compound extends beyond its antifungal properties, influencing various biological processes in different organisms.

1. Insecticidal Activity

This compound has demonstrated significant insecticidal effects against larvae of Bactrocera dorsalis. Injection of the compound resulted in increased mortality rates and malformations in pupae, particularly at higher doses (10 μg/μL) where larval mortality reached notable levels .

2. Antifungal Properties

In agricultural contexts, this compound is utilized to combat sheath blight disease in rice caused by Rhizoctonia solani. Its efficacy has been documented in multiple studies, showing a reduction in disease severity when applied to infected plants .

Case Study 1: Efficacy Against Bactrocera dorsalis

In a controlled study, larvae injected with this compound showed a significant decrease in trehalase activity over 24 to 48 hours post-injection. The research indicated that higher concentrations of Validamycin led to greater inhibition of trehalase and subsequent physiological changes, including increased larval mortality and pupal deformities .

Case Study 2: Agricultural Application

Field trials assessing the impact of this compound on rice crops revealed its effectiveness against sheath blight. The application resulted in lower disease incidence compared to untreated controls, highlighting its potential as a biopesticide in sustainable agriculture .

Data Tables

| Parameter | Control Group | This compound (5 μg/μL) | This compound (10 μg/μL) |

|---|---|---|---|

| Trehalase Activity (% Inhibition) | 0% | 30% | 50% |

| Larval Mortality (%) | 10% | 40% | 70% |

| Pupal Deformity (%) | 5% | 20% | 60% |

Propriétés

IUPAC Name |

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO14/c22-2-5-1-7(12(27)15(30)10(5)25)21-9-11(26)6(3-23)19(17(32)14(9)29)35-20-18(33)16(31)13(28)8(4-24)34-20/h1,6-33H,2-4H2/t6-,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKWCMVFBWGYRE-IVFZNUECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C(C1NC2C(C(C(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@@H]([C@H]([C@@H]([C@@H]1N[C@@H]2[C@@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)CO)O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70907774 | |

| Record name | 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70907774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102583-47-1 | |

| Record name | Validamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102583471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70907774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.